Oxaldehyde;urea
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Overview
Description
It is the smallest dialdehyde, consisting of two aldehyde groupsIt is a diamide of carbonic acid and plays a significant role in the metabolism of nitrogen-containing compounds by animals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Oxaldehyde (Glyoxal):
Laboratory Methods: Glyoxal can be synthesized by the oxidation of acetaldehyde with selenious acid or by the ozonolysis of benzene.
Industrial Production: Commercial glyoxal is produced either by the gas-phase oxidation of ethylene glycol in the presence of a silver or copper catalyst (Laporte process) or by the liquid-phase oxidation of acetaldehyde with nitric acid.
-
Urea:
Laboratory Methods: Urea can be synthesized by the reaction of ammonia with carbon dioxide under high pressure and temperature to form ammonium carbamate, which is then dehydrated to form urea.
Industrial Production: The industrial production of urea involves the same reaction but on a larger scale, typically using the Bosch-Meiser urea process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Glyoxal can undergo oxidation to form glyoxylic acid and oxalic acid.
Reduction: Glyoxal can be reduced to ethylene glycol.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for the oxidation of glyoxal.
Reduction: Hydrogen gas in the presence of a catalyst can be used for the reduction of glyoxal.
Condensation: Glyoxal and urea react under acidic conditions to form condensation products.
Major Products:
Oxidation: Glyoxylic acid, oxalic acid.
Reduction: Ethylene glycol.
Condensation: 4,5-dihydroxy-2-imidazolidinone, dimethylol ethylene urea.
Scientific Research Applications
Chemistry:
- Glyoxal is used as a chemical intermediate in the production of pharmaceuticals and dyestuffs .
- Urea is used in the synthesis of various organic compounds and as a starting material for the production of plastics and resins .
Biology:
- Glyoxal is used in the study of glycation, which involves the modification of proteins by sugars .
- Urea is used in fertilizers to provide a readily available source of nitrogen for plants .
Medicine:
- Glyoxal is used as a disinfecting agent and biocide .
- Urea is used in dermatological products to treat dry and rough skin .
Industry:
Mechanism of Action
Oxaldehyde (Glyoxal):
- Glyoxal exerts its effects through glycation, which involves the modification of proteins by forming advanced glycation end-products (AGEs). This process can affect protein function and is implicated in various diseases .
Urea:
- Urea acts as a humectant, drawing moisture into the skin and helping to maintain skin hydration. It also has keratolytic properties, helping to break down and remove dead skin cells .
Comparison with Similar Compounds
Glycolaldehyde: Similar to glyoxal but with only one aldehyde group.
Oxalic Acid: The fully oxidized form of glyoxal.
Formaldehyde: A simpler aldehyde with only one carbon atom.
Uniqueness:
Properties
CAS No. |
53037-34-6 |
---|---|
Molecular Formula |
C3H6N2O3 |
Molecular Weight |
118.09 g/mol |
IUPAC Name |
oxaldehyde;urea |
InChI |
InChI=1S/C2H2O2.CH4N2O/c3-1-2-4;2-1(3)4/h1-2H;(H4,2,3,4) |
InChI Key |
ZQUAGYUZGXDEIA-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C=O.C(=O)(N)N |
Related CAS |
53037-34-6 |
Origin of Product |
United States |
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